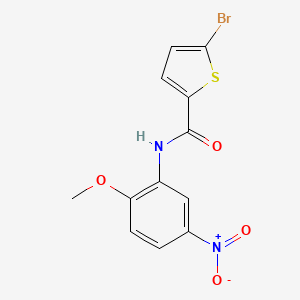

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c1-19-9-3-2-7(15(17)18)6-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUXXNMVTXCYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:

Bromination: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group at the 2-position.

Coupling Reaction: The carboxylated thiophene is then coupled with 2-methoxy-5-nitroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product is the corresponding amine.

Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

Scientific Research Applications

Industrial Production Methods

For large-scale production, optimizing reaction conditions such as temperature and pressure can enhance yield and purity. Techniques like continuous flow synthesis may also be employed for efficiency.

Medicinal Chemistry

5-Bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide has shown promise in medicinal chemistry due to its diverse biological activities:

- Antimicrobial Activity: Exhibits antibacterial properties against strains such as Enterococcus faecalis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Activity: Demonstrates significant effects on cancer cell lines, with IC50 values ranging from 3 to 20 µM. It may inhibit cancer cell proliferation by targeting angiogenesis pathways and inducing apoptosis .

- Anti-inflammatory Effects: Similar compounds have been noted to reduce pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

Materials Science

The compound's electronic properties make it suitable for applications in materials science:

- Organic Semiconductors: Its structure allows for effective charge transport, making it a candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Advanced Materials Production: It can serve as a building block for synthesizing more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine, methoxy, and nitro groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Structural Differences :

- Pyrazine/Pyrazole vs. Nitrophenyl Groups: The absence of a nitrophenyl group in the literature analogs is notable. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (compound 3 in –6) substitutes the nitrophenyl group with a pyrazine ring, while 5-bromo-N-(5-methylpyrazol-3-yl)thiophene-2-carboxamide (compound 7 in ) uses a pyrazole moiety. The nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may alter reactivity and stability compared to nitrogen-containing heterocycles .

Physicochemical Properties

Melting Points (MP) :

Solubility :

Electronic and Computational Properties

HOMO-LUMO Gaps and Reactivity :

- Pyrazine analogs (4a–4n) exhibited HOMO-LUMO gaps ranging from 3.5–4.5 eV, with electron-withdrawing substituents narrowing the gap (). The nitro group in the target compound is expected to further reduce the gap, enhancing charge-transfer properties .

- Pyrazole analogs (9a–9h) showed higher chemical reactivity (e.g., compound 9h : electrophilicity index ω = 4.2 eV) compared to pyrazine derivatives (). The nitro group’s electron deficiency may amplify reactivity in the target compound .

Nonlinear Optical (NLO) Behavior:

Comparative Data Table

Biological Activity

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C12H9BrN2O4S and a molecular weight of approximately 329.17 g/mol. This compound features a bromine atom at the 5-position of the thiophene ring, a methoxy group at the 2-position, and a nitro group on the phenyl ring. These structural characteristics contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide exhibits notable antibacterial activity . It has shown effectiveness against various bacterial strains, including:

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Salmonella typhi

- Klebsiella pneumoniae

In comparative studies, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL, which is comparable to standard antibiotics like ceftriaxone . The inhibition zones for this compound against tested organisms were measured at significant diameters, indicating its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have reported IC50 values for various cancer cell lines ranging from 3 to 20 µM. Specifically, derivatives related to thiophene carboxamides have been shown to inhibit cancer cell proliferation by targeting pathways involved in angiogenesis and cancer cell signaling . The compound's ability to induce apoptosis in cancer cells has been noted, with significant effects observed in human leukemia cell lines.

Anti-inflammatory Effects

In terms of anti-inflammatory activity, studies suggest that compounds similar to 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and nitro groups, which enhance its electrophilicity and reactivity. These functional groups are believed to influence its interaction with molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various thiophene derivatives, including 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide. The study utilized standard methods for determining MIC and MBC (minimum bactericidal concentration), revealing that this compound exhibited significant antibacterial properties comparable to established antibiotics .

Evaluation Against Cancer Cell Lines

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. The results indicated that treatment with 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide led to a marked decrease in cell viability and induced apoptosis in treated cells. The study highlighted specific pathways affected by the compound, emphasizing its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

Q & A

Q. How to analyze complex NMR spectra for structurally similar derivatives?

- Advanced Techniques :

- 2D NMR : HSQC and HMBC to assign overlapping aromatic signals.

- Deuterated Solvents : Use DMSO-d to resolve broad amide NH peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.